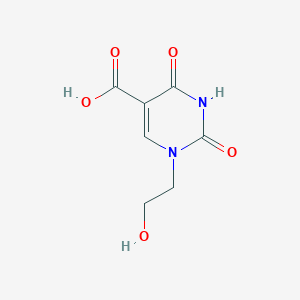
1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (HEDPA) is an organic acid that has become increasingly important in recent years due to its diverse range of applications in scientific research. HEDPA has been studied for its potential to act as a catalyst in a variety of chemical reactions, as well as for its biochemical and physiological effects. In
Applications De Recherche Scientifique
Biological Activities of Carboxylic Acids : Carboxylic acids, derived from plants, have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic activities. The structure of these compounds, such as the number of hydroxyl groups and the presence of conjugated bonds, significantly influences their bioactivity. This suggests that derivatives like 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid could possess similar biological properties, making them valuable for research in pharmacology and toxicology (Godlewska-Żyłkiewicz et al., 2020).
Antioxidant Properties of Hydroxycinnamic Acids : The study of hydroxycinnamic acids and their derivatives highlights the critical role of structural features in their antioxidant activity. Modifications to the aromatic ring and carboxylic function, such as esterification and amidation, can enhance these properties. Given the structural complexity of 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, exploring its antioxidant potential could provide insights into new antioxidative agents (Razzaghi-Asl et al., 2013).
Biocatalyst Inhibition by Carboxylic Acids : Carboxylic acids have been identified as inhibitors to microbial growth, affecting microbes used in the fermentation process to produce biorenewable chemicals. The detailed understanding of how such compounds interact with microbial cell membranes and internal pH could guide the development of new strategies to enhance microbial tolerance to inhibitors. This knowledge is applicable to improving the efficiency of bioprocesses involving compounds like 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and related structures (Jarboe et al., 2013).
Synthesis and Biological Applications of Tetrahydropyrimidine Derivatives : Tetrahydropyrimidine derivatives have been explored for their anti-inflammatory activities, indicating the potential of pyrimidine-based structures in drug design and discovery. The synthesis and characterization of these derivatives provide a framework for the development of new pharmaceuticals with enhanced therapeutic effects. This research avenue could be relevant for compounds like 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, offering a basis for the design of novel anti-inflammatory agents (Gondkar et al., 2013).
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c10-2-1-9-3-4(6(12)13)5(11)8-7(9)14/h3,10H,1-2H2,(H,12,13)(H,8,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRYPGHJYLTYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1377245.png)